Technical Guide: Physicochemical Properties of 2-(6-bromo-1H-indol-1-yl)ethanamine
Technical Guide: Physicochemical Properties of 2-(6-bromo-1H-indol-1-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-bromo-1H-indol-1-yl)ethanamine is a derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The strategic placement of a bromine atom at the 6-position and an ethanamine side chain at the 1-position of the indole ring suggests its potential for interacting with various biological targets. This document provides a comprehensive overview of the available and predicted physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and an exploration of its potential biological significance through relevant signaling pathways.
While experimental data for 2-(6-bromo-1H-indol-1-yl)ethanamine is limited, this guide consolidates information on its isomers and provides predicted values to support further research and development.
Physicochemical Properties
| Property | 2-(6-bromo-1H-indol-1-yl)ethanamine (Predicted/Inferred) | 2-(6-bromo-1H-indol-2-yl)ethanamine | 2-(6-bromo-1H-indol-3-yl)ethanamine |
| Molecular Formula | C₁₀H₁₁BrN₂ | C₁₀H₁₁BrN₂ | C₁₀H₁₁BrN₂ |
| Molecular Weight ( g/mol ) | 239.11 | 239.11[1] | 239.11[2] |
| Physical Form | Solid (predicted) | - | Yellow to brown solid[2] |
| Melting Point (°C) | Not available | Not available | Not available |
| Boiling Point (°C) | Not available | Not available | Not available |
| pKa (predicted) | ~9.5-10.5 (amine) | ~9.5-10.5 (amine) | ~9.5-10.5 (amine) |
| logP (predicted) | ~2.5-3.0 | Not available | Not available |
| Solubility | Sparingly soluble in water, soluble in organic solvents (predicted) | Not available | Not available |
Experimental Protocols
Synthesis of 2-(6-bromo-1H-indol-1-yl)ethanamine
The synthesis of 2-(6-bromo-1H-indol-1-yl)ethanamine can be achieved through the N-alkylation of 6-bromoindole. A plausible synthetic route is detailed below, adapted from procedures for similar N-substituted indoles.[3][4]
Step 1: N-Alkylation of 6-Bromoindole with 2-bromoethanol
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Materials: 6-bromoindole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), 2-bromoethanol, distilled water, ethyl acetate, brine.
-
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of 6-bromoindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
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Stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture back to 0 °C and add 2-bromoethanol (1.2 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of distilled water.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(6-bromo-1H-indol-1-yl)ethan-1-ol.
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Step 2: Conversion of the Alcohol to the Amine
This can be achieved via a two-step process involving mesylation followed by substitution with an amine equivalent (e.g., sodium azide and subsequent reduction, or direct displacement with ammonia).
-
Mesylation:
-
Dissolve the alcohol from the previous step in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 2-3 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylate, which can be used in the next step without further purification.
-
-
Amination:
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Dissolve the crude azide in methanol and add a catalyst such as palladium on carbon (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the crude product.
-
Purify by column chromatography to yield 2-(6-bromo-1H-indol-1-yl)ethanamine.
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Determination of Physicochemical Properties
3.2.1. pKa Determination (Potentiometric Titration)
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Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.[5][6]
-
Procedure:
-
Accurately weigh and dissolve a sample of 2-(6-bromo-1H-indol-1-yl)ethanamine in a suitable solvent (e.g., a mixture of water and methanol).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
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Record the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the half-equivalence point of the titration curve.
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3.2.2. logP Determination (Shake-Flask Method)
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Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. logP is the logarithm of this ratio.[7][8]
-
Procedure:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Accurately prepare a stock solution of 2-(6-bromo-1H-indol-1-yl)ethanamine in the aqueous phase.
-
Mix a known volume of the stock solution with a known volume of the n-octanol phase in a separatory funnel.
-
Shake the funnel for a predetermined time to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P = [concentration in octanol] / [concentration in water]) and then the logP.
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3.2.3. Solubility Determination (Equilibrium Solubility Method)
-
Principle: The solubility is determined by creating a saturated solution of the compound and measuring its concentration.[9]
-
Procedure:
-
Add an excess amount of 2-(6-bromo-1H-indol-1-yl)ethanamine to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the solubility of the compound in that solvent at that temperature.
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Potential Biological Activity and Signaling Pathway
Derivatives of indole ethanamine are known to interact with various receptors in the central nervous system. Notably, N-substituted indole ethylamines have been investigated as agonists for the 5-HT(1D) serotonin receptor. Agonism at this receptor is a key mechanism for the action of triptan drugs used in the treatment of migraine.
The 5-HT(1D) receptor is a G protein-coupled receptor (GPCR). Its activation initiates an intracellular signaling cascade that can lead to various cellular responses.
5-HT(1D) Receptor Signaling Pathway
Activation of the 5-HT(1D) receptor by an agonist like 2-(6-bromo-1H-indol-1-yl)ethanamine is proposed to trigger the following signaling pathway:
Caption: Proposed 5-HT(1D) receptor signaling pathway.
Workflow for Synthesis and Characterization
The logical flow from synthesis to characterization and biological assessment is crucial in drug discovery.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
2-(6-bromo-1H-indol-1-yl)ethanamine represents a molecule of interest for further investigation, particularly in the context of serotonergic signaling. This guide provides a foundational understanding of its predicted physicochemical properties and outlines detailed protocols for its synthesis and characterization. The provided information is intended to facilitate future research and accelerate the exploration of this compound's therapeutic potential. Researchers are encouraged to perform the described experiments to obtain definitive data for this specific isomer.
References
- 1. 2-(6-bromo-1H-indol-2-yl)ethanamine | 1018637-87-0 | Benchchem [benchchem.com]
- 2. Buy 2-(6-bromo-1H-indol-3-yl)ethanamine (EVT-403486) | 96624-18-9 [evitachem.com]
- 3. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dev.drugbank.com [dev.drugbank.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
